molecular formula C15H16N6O2S B2742677 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034576-14-0

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2742677
CAS RN: 2034576-14-0
M. Wt: 344.39
InChI Key: NNGPCPZMUFBXOQ-UHFFFAOYSA-N
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Description

“N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been found to exhibit a wide range of biological activities, which are influenced by the substituents on the thiazole ring . The reactions of thiazoles are largely determined by the electrophilic and nucleophilic substitution sites on the ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Thiazole derivatives have been extensively studied for their antimicrobial properties. They act as a scaffold in medicinal chemistry, leading to compounds with significant antibacterial activities . For instance, certain benzothiazole arylamides have shown promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range . This suggests that our compound could be synthesized and tested for its efficacy against various bacterial strains, potentially leading to new antibacterial agents.

Antifungal and Antiprotozoal Activities

Benzothiazole derivatives also exhibit antifungal and antiprotozoal activities . The compound could be evaluated for its potential to inhibit the growth of fungal pathogens and protozoa, contributing to the treatment of infectious diseases caused by these organisms.

Anticancer Properties

The structural motif of benzothiazoles has been associated with anticancer activities . Research could focus on synthesizing derivatives of our compound and assessing their cytotoxic effects on cancer cell lines. This could pave the way for the development of novel chemotherapeutic agents.

Anticonvulsant Effects

Thiazoles have been investigated for their neuroprotective and anticonvulsant activities . The compound could be studied for its potential to mitigate seizures, providing a new avenue for epilepsy treatment.

Anti-inflammatory and Analgesic Effects

Compounds containing the thiazole ring have shown anti-inflammatory and analgesic activities . This compound could be part of research aimed at developing new pain relief medications with anti-inflammatory properties.

Antidiabetic Potential

Benzothiazole derivatives have been explored for their antidiabetic effects . The compound could be tested for its ability to regulate blood sugar levels, contributing to diabetes management.

Nonlinear Optical Applications

Benzothiazole compounds have been used in the synthesis of materials for nonlinear optical applications . The compound could be investigated for its optical properties, which might be useful in photonics and telecommunication technologies.

Kinase Inhibition for Therapeutic Targets

Benzothiazole amides have been optimized for kinase inhibition, showing good cellular activity and selectivity . The compound could be studied as a potential inhibitor for various kinases, which are therapeutic targets in numerous diseases.

Future Directions

Thiazoles are a promising class of compounds with diverse biological activities. Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activities and lesser side effects . Additionally, more in-depth studies on the mechanism of action of these compounds could provide valuable insights for drug development .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-21(2)14-18-12(19-15(20-14)23-3)7-16-13(22)9-4-5-10-11(6-9)24-8-17-10/h4-6,8H,7H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGPCPZMUFBXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

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